Her2-IN-16 (Compound 14) Retains Sub-200 nM Potency Against HER2 YVMA, Overcoming Lapatinib Resistance
Her2-IN-16 (Compound 14) inhibits the HER2 YVMA exon 20 insertion mutation with an IC50 <200 nM [1]. In contrast, lapatinib—a clinically used reversible HER2/EGFR TKI—is ineffective against HER2 exon 20 insertions due to steric hindrance, with resistance to lapatinib being a hallmark of this mutation class [2]. Pan-HER inhibitors such as neratinib and poziotinib, while possessing some activity against exon 20 insertions, are limited by EGFR wild-type–mediated toxicity that narrows their therapeutic window [3].
| Evidence Dimension | Inhibitory potency against HER2 YVMA exon 20 insertion mutation |
|---|---|
| Target Compound Data | IC50 <200 nM |
| Comparator Or Baseline | Lapatinib: resistant (no meaningful inhibition); Neratinib/Poziotinib: active but limited by EGFR WT toxicity |
| Quantified Difference | Qualitative difference: Her2-IN-16 maintains sub-200 nM potency whereas lapatinib is inactive |
| Conditions | Biochemical kinase inhibition assay (HER2 YVMA mutant) |
Why This Matters
Procurement of a compound with demonstrated activity against lapatinib-resistant HER2 YVMA enables accurate modeling of exon 20 insertion–driven NSCLC and resistance mechanisms.
- [1] Svitlana KULYK, et al. Compounds and methods for modulating her2. Patent WO2024044570, 2023. View Source
- [2] Zheng S, et al. Unraveling the future: Innovative design strategies and emerging challenges in HER2-targeted tyrosine kinase inhibitors for cancer therapy. Eur J Med Chem. 2024;275:116702. View Source
- [3] Emerging HER2-Selective TKIs for HER2-Mutated NSCLC. Decera Clinical Education, 2024. View Source
